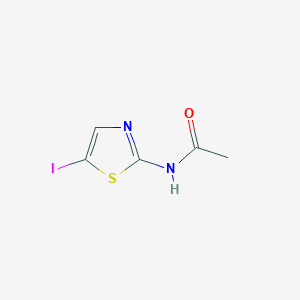

N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE

描述

Significance of Thiazole (B1198619) Ring System in Biologically Active Molecules

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.govnih.govasu.edu This unique scaffold is present in a wide array of both natural and synthetic compounds that exhibit significant biological activity. eurekaselect.comresearchgate.net Its importance is highlighted by its presence in essential natural molecules like thiamine (B1217682) (Vitamin B1) and its role as a fundamental component of widely used drugs, including penicillin. nih.goveurekaselect.comresearchgate.net The aromatic nature of the thiazole ring, resulting from the delocalization of pi (π) electrons, provides multiple reactive sites, making it a versatile building block for designing new therapeutic agents. researchgate.net The presence of nitrogen and sulfur heteroatoms is crucial as they can act as coordination sites, binding to the active sites of metal ions in enzymes and increasing the therapeutic activity of the molecule. researchgate.net

The structural versatility of the thiazole nucleus has led to the development of drugs with a broad spectrum of therapeutic applications. nih.govnih.gov Thiazole derivatives have been successfully developed as inhibitors for various biological targets, including enzymes and receptors. asu.edunih.gov These compounds have demonstrated potent activity and, in many cases, lower toxicity profiles. asu.edunih.gov The range of pharmacological activities associated with thiazole-containing compounds includes:

Antimicrobial and Antifungal: Compounds like sulfazole and the recently studied thiazole derivatives containing a cyclopropane (B1198618) system demonstrate the ring's utility in combating bacterial and fungal infections. eurekaselect.comnih.gov Some derivatives show very strong activity against Candida albicans isolates. nih.gov

Antiviral: The well-known antiretroviral drug Ritonavir, used in the treatment of HIV, features a thiazole moiety, underscoring its importance in antiviral drug design. eurekaselect.comresearchgate.net

Anticancer: A significant number of anticancer agents incorporate the thiazole ring. asu.edunih.gov Drugs such as Dasatinib, Dabrafenib, and Ixabepilone are clinically used to treat various cancers. nih.govnih.gov Research continues to explore novel thiazole derivatives as tubulin polymerization inhibitors and for their cytotoxic effects against cancer cell lines like A549, Caco-2, and SH-SY5Y. nih.govfrontiersin.orgdergipark.org.tr

Anti-inflammatory: The thiazole scaffold is found in compounds exhibiting anti-inflammatory properties. researchgate.net

Antiparasitic: Recent studies have synthesized novel thiazole derivatives to evaluate their activity against parasites like T. cruzi, the causative agent of Chagas disease. mdpi.com

Other Applications: Thiazole derivatives have also been investigated for a multitude of other effects, including antimalarial, antitubercular, antioxidant, anticonvulsant, and neuroprotective activities. researchgate.netnih.gov

Table 1: Examples of Thiazole-Containing Compounds and Their Therapeutic Applications

| Compound | Therapeutic Application |

|---|---|

| Ritonavir | Antiretroviral eurekaselect.comresearchgate.net |

| Dasatinib | Anticancer nih.govnih.gov |

| Dabrafenib | Anticancer nih.govnih.gov |

| Ixabepilone | Anticancer nih.govnih.gov |

| Abafungin | Antifungal eurekaselect.com |

| Sulfazole | Antimicrobial eurekaselect.com |

| Tiazofurin | Anticancer nih.gov |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) Treatment researchgate.net |

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is of paramount importance in the composition of biomolecules and pharmaceuticals. numberanalytics.comnih.gov Its prevalence is evident in numerous top-selling drugs, where it can be part of the core pharmacophore or a supplementary group that modulates the molecule's properties. nih.gov The significance of the amide bond in drug design stems from several key properties:

Stability: The amide bond is relatively stable under physiological conditions, providing a reliable linkage within a drug molecule. numberanalytics.comnumberanalytics.com

Hydrogen Bonding: Amides are excellent hydrogen bond donors and acceptors. numberanalytics.comnumberanalytics.com This ability is crucial for specific and high-affinity interactions with biological targets such as proteins and enzymes. nih.gov

Structural Role: The amide bond is a key feature in the structure of peptides and proteins. researchgate.net In synthetic drugs, it can act as a linker or a key interacting moiety. researchgate.net

Modulation of Properties: The presence of an amide group can significantly influence a drug's pharmacokinetic properties, including its solubility, permeability, bioavailability, and metabolic stability. numberanalytics.comdiplomatacomercial.com

The combination of a thiazole ring and an amide group, as seen in thiazole acetamide (B32628) derivatives, brings together the versatile biological potential of the thiazole scaffold and the critical structural and interactive properties of the amide linkage. nih.govresearchgate.net

Justification for Investigating N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE

This compound is a specific chemical entity identified by its CAS number 252662-43-4 and molecular formula C5H5IN2OS. synblock.comklamar-cn.com While extensive research on this particular molecule is not widely published, its structure provides a strong rationale for its investigation in medicinal chemistry. It combines the biologically active 2-aminothiazole (B372263) core, an acetamide side chain, and an iodine atom at the 5-position of the thiazole ring. The iodine substitution is of particular interest as halogens can significantly modulate a molecule's physicochemical properties, such as lipophilicity and binding interactions, potentially enhancing its therapeutic efficacy or altering its biological target profile.

Research Gaps and Opportunities for Novel Thiazole Acetamide Derivatives

The exploration of novel thiazole acetamide derivatives represents a promising frontier in drug discovery. nih.govnih.gov While the parent structure, N-(thiazol-2-yl)acetamide, has been synthesized and characterized, the systematic exploration of substituted analogs remains an area ripe with opportunity. nih.govresearchgate.net

Current research highlights several key areas where new derivatives could be impactful:

Anticancer Agents: Researchers have actively designed and synthesized novel thiazole-2-acetamide derivatives as potential tubulin polymerization inhibitors, a validated anticancer strategy. nih.govfrontiersin.org Other studies have linked thiazole acetamide derivatives to the inhibition of the BCR-ABL1 kinase, which is implicated in chronic myeloid leukemia. mdpi.com The development of new derivatives, such as this compound, could yield compounds with improved potency or novel mechanisms of action.

Neurodegenerative Diseases: A novel series of thiazole acetamides was investigated for activity against acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. nih.gov This suggests that the thiazole acetamide scaffold can be tailored to interact with targets in the central nervous system.

Enzyme Inhibition: N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have shown significant urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria. nih.gov

The existing research on a variety of thiazole acetamide derivatives confirms the scaffold's potential. dergipark.org.trresearchgate.net However, there is a clear gap in the understanding of how specific substitutions, such as the iodine atom in this compound, affect biological activity across different therapeutic targets. Investigating this compound and its analogs could lead to the discovery of new lead molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles for a range of diseases.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide |

| N-(6-Arylbenzo[d]thiazol-2-yl)acetamide |

| N-(thiazol-2-yl)acetamide |

| Abafungin |

| Dasatinib |

| Dabrafenib |

| Ixabepilone |

| Riluzole |

| Ritonavir |

| Sulfazole |

| Tiazofurin |

属性

IUPAC Name |

N-(5-iodo-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCOZJCUBYEGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591891 | |

| Record name | N-(5-Iodo-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252662-43-4 | |

| Record name | N-(5-Iodo-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. While specific experimental spectra for N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and data from analogous structures.

The proton NMR (¹H NMR) spectrum is anticipated to show three distinct signals corresponding to the different types of protons in the molecule.

Amide Proton (N-H): A broad singlet is expected for the amide proton. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but typically appears downfield.

Thiazole (B1198619) Proton (C4-H): The proton attached to carbon 4 of the thiazole ring is expected to appear as a sharp singlet. In the parent compound, N-(thiazol-2-yl)acetamide, the thiazole protons appear at specific shifts, and the presence of the electron-withdrawing iodine atom at the C5 position will influence the electronic environment of the C4 proton. nih.gov

Methyl Protons (-CH₃): The three protons of the acetyl methyl group are chemically equivalent and will produce a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Multiplicity | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| -NH | Singlet (broad) | ~9.0 - 12.0 | Shift is dependent on solvent and concentration. |

| C4-H (Thiazole) | Singlet | ~7.0 - 8.0 | The precise shift is influenced by the iodine at C5. |

| -COCH₃ | Singlet | ~2.2 - 2.5 | Typical range for an acetamido methyl group. |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. Five distinct signals are expected for this compound.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear significantly downfield, typically in the range of 165-170 ppm.

Thiazole Carbons (C2, C4, C5): Three signals are expected for the thiazole ring carbons. The C2 carbon, bonded to two nitrogen atoms, will be downfield. The C4 carbon will have a shift typical for an sp² carbon in a heteroaromatic ring. The C5 carbon, directly bonded to the heavy iodine atom, will be significantly shielded due to the "heavy atom effect," causing it to appear at a much lower chemical shift (upfield) than would otherwise be expected.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -COCH₃ | ~168 | Typical for an amide carbonyl. |

| C2 (Thiazole) | ~158 | Carbon situated between two heteroatoms (N and S). |

| C4 (Thiazole) | ~140 | Shift influenced by adjacent S and C-I bond. |

| C5 (Thiazole) | ~75 - 85 | Strongly shielded by the heavy iodine atom. |

| -COCH₃ | ~23 | Typical for an acetyl methyl group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The compound this compound has a molecular formula of C₅H₅IN₂OS and a molecular weight of approximately 268.08 g/mol . synblock.comiodochem.com

In a typical mass spectrum using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 269. The fragmentation pattern would likely involve the cleavage of the amide bond and the loss of the iodine atom.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Ion | Fragmentation Pathway |

|---|---|---|

| ~269 | [C₅H₅IN₂OS + H]⁺ | Protonated molecular ion ([M+H]⁺) |

| ~227 | [C₃H₂IN₂S]⁺ | Loss of acetyl group (CH₂=C=O) |

| ~142 | [C₅H₆N₂OS]⁺ | Loss of iodine radical (I•) |

| ~127 | [I]⁺ | Iodine cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretch: A moderate to sharp absorption band around 3300-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretch (Amide I): A strong, sharp absorption band around 1700-1650 cm⁻¹ due to the carbonyl stretch of the amide group. researchgate.net

N-H Bend (Amide II): A moderate absorption band around 1570-1515 cm⁻¹ resulting from the N-H bending vibration.

C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. docbrown.info

Thiazole Ring Vibrations: Multiple bands in the fingerprint region (1600-1400 cm⁻¹) corresponding to C=N and C=C stretching vibrations within the thiazole ring.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3200 |

| C=O (Amide I) | Stretch | 1700 - 1650 |

| N-H (Amide II) | Bend | 1570 - 1515 |

| C=N/C=C (Thiazole) | Ring Stretch | 1600 - 1400 |

| C-I | Stretch | 600 - 500 |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and assess its purity. For this compound (C₅H₅IN₂OS), the theoretical composition is as follows. synblock.com

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Theoretical Percentage |

|---|---|---|---|

| Carbon | C | 12.01 | 22.40% |

| Hydrogen | H | 1.01 | 1.88% |

| Iodine | I | 126.90 | 47.34% |

| Nitrogen | N | 14.01 | 10.45% |

| Oxygen | O | 16.00 | 5.97% |

| Sulfur | S | 32.07 | 11.96% |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there is no publicly available crystal structure for this compound. However, structural analysis of the closely related compound, N-(5-iodo-4-phenylthiazol-2-yl)acetamide, has been reported. nih.gov Such a study for the title compound would confirm the planarity of the thiazole ring and the conformation of the acetamide (B32628) side chain, as well as reveal how the molecules pack together in the crystal lattice through interactions like hydrogen bonding involving the amide N-H and carbonyl oxygen.

Mentioned Compounds

Preclinical Investigations of N 5 Iodo Thiazol 2 Yl Acetamide

In Vitro Biological Activity Studies

Enzyme Inhibition Assays

Cyclin-Dependent Kinase-8 (CDK8) InhibitionNo data could be located concerning the inhibitory activity of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE against Cyclin-Dependent Kinase-8.

Based on a comprehensive search of available scientific literature, there is no specific research data available for the compound This compound corresponding to the preclinical investigations outlined in your request.

Searches for this specific compound in relation to topoisomerase inhibition, tyrosinase inhibition, dihydrofolate reductase (DHFR) inhibition, protein tyrosine phosphatase 1B (PTP-1B) inhibition, Src kinase inhibition, and cell-based antiproliferative or cytotoxicity studies did not yield any relevant findings.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The available literature focuses on different thiazole (B1198619) derivatives for these biological targets, but not the specific iodo-substituted compound you have named.

An extensive search for preclinical investigations into the chemical compound This compound has revealed a significant lack of published scientific literature detailing its specific biological activities. While the compound is cataloged by several chemical suppliers, confirming its synthesis and existence, dedicated research on its effects concerning apoptosis, cell cycle arrest, antioxidant potential, and antimicrobial activty is not available in the public domain.

The provided outline requests detailed research findings for the following preclinical investigations, none of which are documented for this specific compound in the available scientific literature:

Cell-Based Assays

Antimicrobial Activity against Bacterial and Fungal Strains:There is a lack of studies testing the efficacy of this compound against microbial pathogens.

Antifungal Efficacy against Specific Fungal Species:Specific antifungal activities have not been reported.

While the broader classes of thiazole and acetamide (B32628) derivatives have been subjects of extensive research—showing a wide range of biological activities including anticancer, antioxidant, and antimicrobial effects—these findings are not directly applicable to the specific, iodo-substituted compound . Scientific integrity demands that data from different, albeit structurally related, molecules not be extrapolated or presented as pertaining to this compound.

Therefore, due to the absence of specific preclinical data for this compound, it is not possible to generate the requested article with scientifically accurate and detailed research findings.

In Vivo Biological Activity Studies

Comprehensive searches of available scientific literature did not yield specific in vivo biological activity studies for the compound this compound. Research into its direct effects in living organisms, particularly concerning its neuroprotective or neuromodulatory potential, remains to be published. However, the broader class of thiazole-containing compounds has been the subject of numerous preclinical investigations, offering insights into the potential activities of its derivatives.

Evaluation in Animal Models of Disease (if applicable and ethically justified)

As no in vivo studies for this compound are publicly available, this section cannot be completed at this time.

There is no available data from in vivo studies in irradiated models for this compound.

Direct evidence for the neuromodulatory effects of this compound from in vivo studies is currently unavailable. However, related thiazole derivatives have been investigated for their potential to modulate neuronal activity. For instance, certain thiazole-carboxamide derivatives are being explored as negative allosteric modulators of AMPA receptors, which could have implications for neurological conditions characterized by excessive excitatory neurotransmission. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While specific structure-activity relationship (SAR) studies for this compound are not detailed in the available literature, analysis of related thiazole analogues provides valuable insights into how chemical modifications might influence biological activity.

Impact of Substituents on Thiazole Ring on Biological Activity

The nature and position of substituents on the thiazole ring are critical determinants of the biological activity of this class of compounds. Halogenation at the 5-position of the thiazole ring, as seen in the iodo-substituted title compound, can significantly impact the molecule's properties.

In a series of 2-acylamino-4-halothiazoles, the type of halogen (chloro, bromo) was shown to be a key factor in their antiviral activity. nih.gov While this study did not include the iodo-analogue, it underscores the importance of the halogen substituent. For other biological targets, the presence of different substituents on the thiazole ring has been shown to be crucial. For example, in a series of thiazole derivatives designed as inhibitors of vascular adhesion protein-1 (VAP-1), various substitutions on the thiazole ring were explored to optimize potency.

The following table summarizes the impact of different substituents on the thiazole ring on the biological activity of various thiazole-based compounds, as reported in the literature.

| Thiazole Ring Substituent | Compound Series | Observed Biological Activity |

| 5-Chloro | 2-Acetamidothiazoles | Antiviral (Influenza A) nih.gov |

| 4-Bromo | 2-Aminothiazoles | Antiviral (Hepatitis B, Hepatitis C) nih.gov |

| 5-Isopropyl | N-(thiazol-2-yl)-2-pyridin-3-yl-acetamide | Not Specified drugbank.com |

| 4-(5-bromo-thiophen-2-yl) | N-(thiazol-2-yl)-acetamide | Not Specified sigmaaldrich.com |

Role of Acetamide Moiety Modifications

For instance, replacing the acetyl group with other acyl or more complex moieties has been a common strategy in the development of thiazole-based therapeutic agents. Studies on thiazole-2-acetamide derivatives have shown that alterations to the acetamide portion can influence activities such as tubulin polymerization inhibition. nih.gov In one study, replacing the acetyl group with a chalcone (B49325) moiety was explored to enhance binding to the colchicine (B1669291) binding site of tubulin. nih.gov

The table below illustrates how modifications to the acetamide moiety in related thiazole compounds can affect their biological profile.

| Acetamide Moiety Modification | Compound Series | Observed Biological Activity |

| Thiazole-2-acetamide linker | Thiazole-based tubulin inhibitors | Anticancer (tubulin polymerization inhibition) nih.gov |

| N-acylimine | Pyridines and derivatives | Not Specified drugbank.com |

| 2-(substituted thio)-acetamide | N-(5-methyl-4-phenylthiazol-2-yl)acetamide | Anticancer |

Halogen Atom Effects on Activity Profiles

The substitution of a halogen atom at the 5-position of the 2-acetamidothiazole (B125242) scaffold is a critical determinant of the compound's biological activity profile. The nature of the halogen—be it iodine, bromine, chlorine, or fluorine—influences the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These factors, in turn, have a profound impact on the compound's interaction with biological targets, thereby modulating its efficacy as an antimicrobial or anticancer agent.

General structure-activity relationship (SAR) studies on various thiazole derivatives have consistently highlighted the significance of halogen substitution. While specific comparative preclinical data for the N-(5-halothiazol-2-yl)-acetamide series is not extensively available in the public domain, broader studies on analogous compounds provide valuable insights into the potential effects of each halogen atom.

General Trends in Halogen Substitution:

Iodine: The iodo-substituted analog, this compound, is of particular interest. In some series of thiazole derivatives, iodo substitution has been shown to induce the best activity against Gram-positive bacterial strains. nih.gov The large atomic radius and high polarizability of iodine can lead to enhanced van der Waals interactions with the target protein, potentially increasing binding affinity.

Bromine: The bromo-substituent often confers potent antifungal activity. nih.gov In some studies on thiazole derivatives, bromo-substituted compounds have demonstrated the best antifungal activity, for instance, against Aspergillus niger. nih.gov However, in other series, a bromo substituent has been reported to inactivate the compounds' antibacterial effects. nih.govmdpi.com

Chlorine: Chloro-substitution has been associated with increased antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov In certain series of 4-(p-halophenyl)-thiazolyl derivatives, the chloro-substituent was found to be responsible for the antibacterial activity. nih.govmdpi.com The electronegativity and moderate size of the chlorine atom can influence the electronic properties of the thiazole ring and its interactions with biological targets.

Fluorine: The effect of fluorine substitution can be more complex. While small halogen substituents like fluorine have been shown to induce excellent activity in some series of antimicrobial thiazoles, in other instances, fluorine has been reported to decrease activity. nih.govijper.org The high electronegativity and small size of fluorine can significantly alter the local electronic environment and hydrogen bonding capabilities of the molecule.

The following table presents a hypothetical structure for a comparative data table that would be necessary to fully elucidate the effects of halogen atoms on the activity profile of this compound and its analogs. The data in this table is for illustrative purposes only and is not based on actual experimental results.

Table 1: Hypothetical Antimicrobial Activity of N-(5-halo-thiazol-2-yl)-acetamide Derivatives (Illustrative Data)

| Compound | Halogen (X) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

|---|---|---|---|---|

| This compound | Iodine | 8 | 32 | 64 |

| N-(5-BROMO-THIAZOL-2-YL)-ACETAMIDE | Bromine | 16 | 64 | 16 |

| N-(5-CHLORO-THIAZOL-2-YL)-ACETAMIDE | Chlorine | 32 | 16 | 32 |

| N-(5-FLUORO-THIAZOL-2-YL)-ACETAMIDE | Fluorine | 64 | 128 | 128 |

Table 2: Hypothetical Anticancer Activity of N-(5-halo-thiazol-2-yl)-acetamide Derivatives (Illustrative Data)

| Compound | Halogen (X) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |

|---|---|---|---|

| This compound | Iodine | 5.2 | 7.8 |

| N-(5-BROMO-THIAZOL-2-YL)-ACETAMIDE | Bromine | 8.1 | 10.5 |

| N-(5-CHLORO-THIAZOL-2-YL)-ACETAMIDE | Chlorine | 12.6 | 15.2 |

| N-(5-FLUORO-THIAZOL-2-YL)-ACETAMIDE | Fluorine | 25.0 | 30.1 |

Further preclinical investigations involving the synthesis and systematic biological evaluation of the complete N-(5-halothiazol-2-yl)-acetamide series are imperative to establish a definitive structure-activity relationship and to identify the most promising candidates for further development.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in rational drug design.

To date, no studies have been published that report the binding affinity of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE with any specific biological target. Such a study would involve docking the compound into the active site of a protein and calculating a scoring function to estimate the binding energy (typically in kcal/mol). This data is crucial for ranking potential drug candidates.

Table 1: Hypothetical Binding Affinity Data for this compound (Note: This table is for illustrative purposes only, as no experimental or computational data is currently available.)

| Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|

| [Target Name] | [Value] |

Without molecular docking simulations, the key amino acid residues and specific binding modes (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) for this compound remain unidentified. The presence of the iodine atom suggests the potential for halogen bonding, which can be a significant interaction in ligand-protein binding.

Table 2: Hypothetical Key Interacting Residues for this compound (Note: This table is for illustrative purposes only, as no interaction data is currently available.)

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| [Target Name] | [e.g., TYR 252, LYS 120] | [e.g., Hydrogen Bond, Halogen Bond] |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide detailed insight into the electronic properties of a molecule, which govern its reactivity and stability.

A conformational analysis of this compound has not been reported. This analysis would identify the most stable three-dimensional shapes of the molecule by calculating the potential energy associated with the rotation around its single bonds. The lowest energy conformation is typically the most populated and biologically relevant.

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of a molecule. No published data on the HOMO-LUMO gap or other FMO-derived properties for this compound is available.

Table 3: Hypothetical FMO Properties for this compound (Note: This table is for illustrative purposes only, as no calculated data is currently available.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for this compound, a dataset of structurally similar compounds with measured biological activity would be required. Currently, no QSAR studies that specifically include or model this compound have been identified in the literature. Such a model would be instrumental in designing new analogs with potentially improved activity.

Development of Predictive Models for Biological Activity

Predictive modeling, primarily through QSAR, aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. laccei.org For thiazole (B1198619) derivatives, these models are crucial for prioritizing the synthesis of new compounds with potentially enhanced efficacy. nih.gov The development of such models typically involves a dataset of thiazole compounds with known biological activities, which are then divided into a training set for model generation and a test set for validation. tandfonline.comlaccei.org

Various statistical methods are used to build these models, with multiple linear regression (MLR) being a common choice. laccei.org These models can predict a range of biological activities, from anticancer and antimicrobial to antioxidant effects. tandfonline.comnih.govmdpi.com For instance, a study on 2-aminothiazole (B372263) derivatives developed a QSAR model to predict their inhibitory activity against Hec1/Nek2, a crucial target in cancer therapy. tandfonline.comnih.gov The statistical robustness of these models is evaluated using parameters like the coefficient of determination (R²), the cross-validation coefficient (Q²), and the external validation coefficient (R²ext). tandfonline.comnih.gov

While a specific QSAR model for this compound is not available, a hypothetical model for a series of related anti-inflammatory thiazole derivatives might look like the following:

This table is a representative example based on typical QSAR studies of thiazole derivatives and does not represent actual experimental data for the listed compounds.

Identification of Molecular Descriptors Correlating with Activity

A critical aspect of QSAR and other computational studies is the identification of molecular descriptors that correlate with the biological activity of a compound series. laccei.org These descriptors are numerical values that characterize specific properties of a molecule, such as its electronic, steric, and hydrophobic features. By understanding which descriptors are most influential, researchers can rationally design new molecules with improved activity.

For the class of thiazole derivatives, a variety of descriptors have been found to be significant in different biological contexts. These can include:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment. These descriptors provide insight into the reactivity and interaction capabilities of the molecule.

Topological Descriptors: These describe the connectivity and branching of the molecule's atoms. Examples include the Wiener index and Kier & Hall connectivity indices.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure and charge distribution.

In studies of 2-aminothiazole derivatives as potential anticancer agents, specific descriptors related to the molecule's shape and electronic properties have been shown to be important for their inhibitory activity. tandfonline.comtandfonline.comnih.gov For antimicrobial thiazoles, descriptors related to hydrophobicity (log P) and molecular surface area often play a key role in their ability to penetrate bacterial cell membranes. mdpi.com

The following table presents a selection of molecular descriptors that are frequently found to be significant in computational studies of thiazole derivatives and their potential correlation with biological activity.

The presence of an iodine atom and an acetamide (B32628) group on the thiazole ring of this compound would significantly influence its molecular descriptors. The iodine atom, being large and polarizable, would impact steric and electronic properties, while the acetamide group can act as a hydrogen bond donor and acceptor, affecting its interaction with biological targets.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Considerations

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (In Silico)

In silico tools are frequently employed in the early stages of drug discovery to predict the ADME properties of a compound, helping to identify potential liabilities and guide further studies. frontiersin.org These predictions are based on the chemical structure of the molecule and are calculated using various computational models. youtube.com For N-(5-iodo-thiazol-2-yl)-acetamide, specific in silico ADME data is not publicly available. However, studies on related thiazole (B1198619) derivatives provide insights into the potential pharmacokinetic profile of this class of compounds.

Various research groups have utilized web-based platforms such as SwissADME to estimate the ADME parameters of newly synthesized thiazole derivatives. researchgate.netmdpi.com These platforms calculate a range of properties including physicochemical characteristics, lipophilicity, water-solubility, and pharmacokinetics. swissadme.ch For instance, a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives reported promising ADME properties based on in silico analysis. nih.govresearchgate.net Similarly, in silico ADME studies on other series of thiazole derivatives have been conducted to assess their drug-likeness and potential for development. researchgate.netrjeid.com

The following table summarizes in silico ADME predictions for a selection of thiazole derivatives found in the literature. It is important to note that these are predictions for related, but distinct, chemical entities and may not be directly extrapolated to this compound.

| Parameter | Prediction for 4-(4-bromophenyl)-thiazol-2-amine derivatives nih.gov | Prediction for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs mdpi.com |

| Physicochemical Properties | ||

| Molecular Weight | Within acceptable range | Within acceptable range |

| LogP (Lipophilicity) | Calculated | Not specified |

| Water Solubility | Predicted | Predicted |

| Pharmacokinetics | ||

| Gastrointestinal Absorption | Predicted as high | Predicted as high |

| BBB Permeant | Not specified | Yes |

| P-gp Substrate | Not specified | No |

| CYP Inhibition | Predicted for various isoforms | Predicted for various isoforms |

| Drug-Likeness | ||

| Lipinski's Rule of Five | No violations | No violations |

| Bioavailability Score | Calculated | Calculated |

| Medicinal Chemistry | ||

| PAINS (Pan-Assay Interference Compounds) | No alerts | Not specified |

This table is for illustrative purposes and is based on data for related thiazole compounds, not this compound itself.

Preclinical Pharmacokinetic Profiles (if available for related compounds)

Experimental preclinical pharmacokinetic data for this compound is not currently available in the public domain. However, a study on a series of 2-aminothiazole (B372263) (2-AMT) derivatives with antiprion activity provides valuable insights into the potential pharmacokinetic behavior of this class of compounds. nih.gov It is crucial to emphasize that these compounds are structurally distinct from this compound, and their pharmacokinetic profiles should be considered with caution as they may not be representative.

In the study of 2-aminothiazole derivatives, compounds were administered to mice to determine their plasma concentration over time. For two lead compounds, IND24 and IND81, high concentrations were observed in the brain following oral dosing, which is a desirable characteristic for centrally acting drugs. nih.gov

The terminal half-life (t1/2) and clearance (CL) are critical parameters that describe how long a drug remains in the body and how efficiently it is removed. For the 2-aminothiazole derivatives IND24 and IND81, these parameters were determined in mice. nih.gov The stability of these compounds was also assessed in liver microsomes from different species (mouse, rat, and human), with stability ranging from 30 to over 60 minutes. nih.gov

Oral bioavailability is a key factor in determining the suitability of a drug candidate for oral administration. The absolute bioavailability of the 2-aminothiazole derivatives IND24 and IND81 in mice ranged from 27% to 40%. nih.gov

For drugs targeting the central nervous system, brain penetration is essential. The study on antiprion 2-aminothiazoles demonstrated that the compounds achieved high concentrations in the brain after oral administration. nih.gov Furthermore, neither IND24 nor IND81 were found to be substrates for the P-glycoprotein (MDR1) transporter, an efflux pump that can limit brain penetration of drugs. nih.gov

The following table summarizes the pharmacokinetic data for the related 2-aminothiazole compounds, IND24 and IND81.

| Parameter | IND24 nih.gov | IND81 nih.gov |

| Bioavailability (Oral) | 27-40% | 27-40% |

| Brain Penetration | High | High |

| P-gp Substrate | No | No |

| Microsomal Stability (t1/2) | 30 - >60 min | 30 - >60 min |

This table presents data for related 2-aminothiazole compounds and should not be directly attributed to this compound.

Metabolite Identification and Metabolic Pathways (if applicable)

Understanding the metabolic fate of a drug candidate is crucial for assessing its safety and efficacy. For this compound, no specific metabolite identification studies have been published.

However, the investigation into the 2-aminothiazole derivatives IND24 and IND81 provides some potential metabolic insights for this class of compounds. nih.gov In vitro studies using liver microsomes revealed that the primary metabolic pathway for these compounds was ring hydroxylation. nih.gov Metabolite identification was conducted for IND24 and IND81 in human, mouse, rat, and dog microsomes to understand potential species differences in metabolism. nih.gov

Primary Safety Evaluation and Toxicity Profiles (if available for related compounds)

While specific preclinical safety and toxicity data for this compound are not extensively available in the public domain, an evaluation of structurally related compounds provides insight into the potential toxicological profile of the thiazole scaffold. The 2-aminothiazole core, a fundamental component of the target compound, has been identified as a "privileged structure" in drug discovery but also as a potential toxicophore, warranting careful safety assessment. nih.gov

The parent compound, 2-aminothiazole, has been shown to exhibit toxicity. chemicalbook.com Chronic or prolonged exposure has been associated with adverse effects on the nervous system, kidneys, and reproductive system in animal models. chemicalbook.com Acute oral exposure to high doses of 2-aminothiazole can lead to effects such as vomiting and diarrhea, with respiratory and skin irritation also noted upon inhalation or direct contact. chemicalbook.com The oral LD50 of 2-aminothiazole in rats has been reported to be 480 mg/kg, with observed symptoms including tremors and coma. chemicalbook.com

Investigations into various derivatives of the thiazole ring reveal a range of toxicity profiles, often dependent on the specific substitutions. For instance, some thiazole-containing compounds have been noted for demonstrating low toxicity in preclinical studies. nih.gov In the development of novel anticancer agents, certain 2-aminobenzothiazole (B30445) derivatives were found to have acceptable drug-like properties with low toxicity and high selectivity when screened against normal fibroblast cell lines. acs.org Similarly, a separate study on thiazole derivatives as potential antitumor agents identified a compound with potent activity against cancer cell lines (Bcl-2 Jurkat and A-431) but observed an absence of toxicity in a normal (ARPE-19) cell line. nih.gov

The following tables summarize key toxicity data found for compounds structurally related to this compound.

Interactive Data Table: Acute Toxicity of Related Compounds

| Compound Name | Animal Model | Route of Administration | LD50 Value | Source |

| 2-Aminothiazole | Rat | Oral | 480 mg/kg | chemicalbook.com |

Interactive Data Table: In Vitro Cytotoxicity of Related Thiazole Derivatives

| Compound Class | Cell Lines | Finding | Source |

| Thiazole Derivative (Compound 32) | Bcl-2 Jurkat (Tumor), A-431 (Tumor), ARPE-19 (Normal) | Showed potent inhibition of tumor cell lines with an absence of toxicity in the normal cell line. | nih.gov |

| Novel 2-Aminobenzothiazole Derivatives (OMS5 and OMS14) | Fibroblast cells (Normal) | Found to have low toxicity and high selectivity. | acs.org |

| Oxothiazole Derivative | Not Applicable (In Vivo Study) | High doses caused severe liver damage and rapid death in mice. | goums.ac.irresearchgate.net |

These findings underscore the variable nature of thiazole-related toxicity. While the core structure can be associated with toxic effects, modifications and substitutions can either mitigate or exacerbate these properties. nih.govnih.gov Therefore, a thorough preclinical safety evaluation of this compound itself would be required to determine its specific toxicological profile.

常见问题

Q. How can N-(5-Iodo-thiazol-2-yl)-acetamide be synthesized, and what are the critical reaction parameters to ensure high yield and purity?

- Methodology : A typical synthesis involves reacting 5-iodo-thiazol-2-amine with chloroacetyl chloride in a polar aprotic solvent (e.g., toluene or ethyl acetate) under reflux conditions. Key parameters include:

- Stoichiometry : Maintain a 1:1 molar ratio of the amine to chloroacetyl chloride to minimize side reactions.

- Temperature : Reflux at 80–100°C for 4–6 hours, monitored by TLC (hexane:ethyl acetate, 9:1) to track progress .

- Purification : Use recrystallization from ethanol or column chromatography to isolate the product. Iodine’s heavy atom effect may necessitate careful solvent selection to avoid co-crystallization of impurities.

Q. What spectroscopic methods are recommended for characterizing N-(5-Iodo-thiazol-2-yl)-acetamide, and how should data interpretation account for iodine’s presence?

- Techniques :

- NMR : H and C NMR to confirm acetamide and thiazole ring connectivity. Iodine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., H at C4/C5 of thiazole) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (MW = 282.07 g/mol). Iodine’s isotopic pattern (M+2 peak) aids identification.

- IR : Confirm C=O stretch (~1650 cm) and N-H bend (~1550 cm).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions, and what software parameters optimize accuracy?

- Approach : Use density functional theory (DFT) with Gaussian or ORCA to model iodine’s leaving-group propensity. Key parameters:

- Basis Sets : B3LYP/6-311+G(d,p) for light atoms; LANL2DZ pseudopotential for iodine .

- Solvent Models : Include implicit solvation (e.g., PCM for DMSO) to simulate reaction conditions.

- Transition State Analysis : Identify energy barriers for SNAr (nucleophilic aromatic substitution) at the iodine-bearing carbon .

Q. What strategies resolve contradictions in crystallographic data for N-(5-Iodo-thiazol-2-yl)-acetamide, especially regarding iodine’s positional disorder?

- Crystallographic Refinement :

- Use SHELXL for heavy-atom refinement. Iodine’s high electron density may cause disorder; apply PART instructions to model split positions .

- Validate with PLATON (ADDSYM) to check for missed symmetry and Olex2 for real-space refinement .

- Report displacement parameters (U) for iodine to quantify disorder.

Safety and Handling

Q. What are the handling protocols for N-(5-Iodo-thiazol-2-yl)-acetamide given potential toxicity concerns?

- Precautions :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Storage : Keep in amber vials at –20°C to prevent light-induced degradation.

- Disposal : Follow hazardous waste guidelines for iodinated compounds. Toxicity data for analogous acetamides suggest potential carcinogenicity; avoid prolonged exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。